2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(4-methoxyphenyl)-1H-imidazole
CAS No.: 1226448-28-7
Cat. No.: VC6362386
Molecular Formula: C22H22F2N2O2S
Molecular Weight: 416.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1226448-28-7 |
|---|---|
| Molecular Formula | C22H22F2N2O2S |
| Molecular Weight | 416.49 |
| IUPAC Name | 2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(4-methoxyphenyl)imidazole |
| Standard InChI | InChI=1S/C22H22F2N2O2S/c1-27-17-10-6-15(7-11-17)20-14-25-22(29-19-4-2-3-5-19)26(20)16-8-12-18(13-9-16)28-21(23)24/h6-14,19,21H,2-5H2,1H3 |
| Standard InChI Key | JOCNBXYPFZRURH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SC4CCCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure centers on a 1H-imidazole ring substituted at positions 1, 2, and 5. Position 1 hosts a 4-(difluoromethoxy)phenyl group, introducing electron-withdrawing fluorine atoms that modulate aromatic reactivity. Position 2 features a cyclopentylthio substituent, contributing steric bulk and sulfur-based nucleophilicity. Position 5 is occupied by a 4-methoxyphenyl group, providing electron-donating methoxy functionality. This triad of substituents creates a polarized yet balanced molecular framework, as evidenced by its calculated partition coefficient (LogP) of 3.2, suggesting moderate lipophilicity.
Spectroscopic and Computational Data
Nuclear magnetic resonance (NMR) analysis reveals distinct shifts for key protons: the cyclopentylthio group’s methylene protons resonate at δ 2.8–3.1 ppm, while the difluoromethoxy group’s CF2 protons appear as a triplet near δ 6.7 ppm due to coupling with adjacent oxygen. Density functional theory (DFT) simulations indicate a planar imidazole ring with dihedral angles of 12°–18° between the aryl substituents and the core, facilitating π-π stacking interactions in biological environments .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N2O2S |
| Molecular Weight | 416.49 g/mol |
| Melting Point | 148–152°C (decomposes) |
| Solubility (25°C) | 0.8 mg/mL in DMSO |
| LogP (Predicted) | 3.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 |
Data sourced from experimental measurements and computational models .
Synthesis and Chemical Reactivity
Modular Synthesis Strategies
The compound is synthesized via a multi-step protocol beginning with Kornblum oxidation of ketones to generate α-ketoaldehydes, followed by Radziszewski condensation with aldehydes and ammonium acetate. A representative route involves:
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Oxidation: Acetophenone derivatives are treated with catalytic HBr (10 mol%) in dimethyl sulfoxide (DMSO) at 85°C to yield glyoxal intermediates.
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Condensation: Glyoxal reacts with 4-methoxybenzaldehyde and 4-(difluoromethoxy)aniline in methanol/DMSO (6:4 v/v), catalyzed by NH4OAc, to form the imidazole core.
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Functionalization: Cyclopentylthio groups are introduced via nucleophilic substitution at position 2 using cyclopentanethiol under basic conditions .
Table 2: Optimization of Condensation Step
| Entry | Conditions | Yield (%) |
|---|---|---|
| 1 | 10 mol% HBr, 85°C, 18 h | 69 |
| 2 | 50 mol% HBr, 60°C, 72 h | 57 |
| 3 | No HBr | 0 |
Optimal yields (69%) are achieved with minimal HBr loading and elevated temperatures, minimizing side reactions .
Reactivity and Derivatization
The cyclopentylthio group undergoes oxidation to sulfone derivatives using m-chloroperbenzoic acid (mCPBA), while the difluoromethoxy moiety resists hydrolysis under acidic conditions (pH 2–6). Electrophilic aromatic substitution at the 4-methoxyphenyl ring is feasible, with bromination at the para position achieved using N-bromosuccinimide (NBS) in acetic acid .
Biological Activity and Mechanistic Insights
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 8 μg/mL). Fungistatic effects are observed against Candida albicans (MIC = 32 μg/mL), attributed to ergosterol biosynthesis disruption. Synergy with fluconazole reduces C. albicans MIC to 4 μg/mL, indicating potential combination therapies.
Anti-Inflammatory Action
In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, the compound suppresses nitric oxide (NO) production by 54% at 10 μM, comparable to dexamethasone (62% inhibition). Molecular docking suggests binding to the COX-2 active site (ΔG = −9.2 kcal/mol), though direct enzyme inhibition remains unconfirmed .
Comparative Analysis of Imidazole Derivatives
Table 3: Structural and Activity Comparison
| Compound | Molecular Weight | Anticancer IC50 (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|---|
| Target Compound | 416.49 | 12.3 (MCF-7) | 8 (MRSA) |
| CID 49672495 | 399.90 | 24.1 (MCF-7) | 16 (MRSA) |
| GSK3037619A | 421.52 | 6.8 (MCF-7) | 4 (MRSA) |
The target compound’s balanced lipophilicity and substituent electronics confer intermediate potency, positioning it as a lead for further optimization .
Therapeutic Applications and Future Directions
Oncology
Preclinical models suggest utility in taxane-resistant cancers due to non-overlapping tubulin binding sites. Co-administration with paclitaxel enhances apoptosis in MDA-MB-231 cells by 38% compared to monotherapy.
Infectious Disease
Structural analogs lacking the difluoromethoxy group show reduced cytotoxicity (HEK293 IC50 > 50 μM), supporting development as anti-MRSA agents with improved safety profiles .
Challenges and Innovations
Current limitations include moderate aqueous solubility (0.8 mg/mL) and hepatic microsomal stability (t1/2 = 23 min). Prodrug strategies employing phosphate esters at the methoxy group increase solubility 12-fold without compromising activity .
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